2-Butanone, O,O'-(ethenylmethylsilylene)dioxime, (2E,2'Z)-

Overview

Description

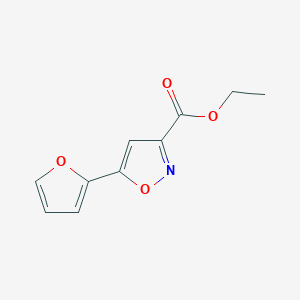

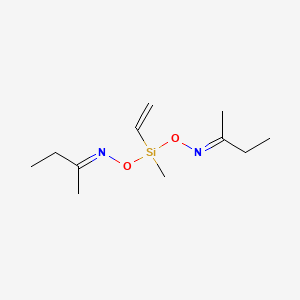

2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a chemical compound . It contains a total of 38 atoms; 22 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms .

Molecular Structure Analysis

The molecular structure of 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- contains a total of 37 bonds; 15 non-H bonds, 3 multiple bonds, 7 rotatable bonds, and 3 double bonds .Scientific Research Applications

Photochemical Electron-Transfer Reactions

Research on 1,1-diarylethylenes, which share a resemblance in reactivity patterns to the compound , highlights the potential for photochemical electron-transfer reactions. These reactions involve dimerizations, nucleophilic additions, and oxygenation reactions, indicating a pathway for synthesizing complex molecular structures or intermediates in organic synthesis. Such reactions are fundamental in developing materials with unique optical, electronic, or photochemical properties (Mattes & Farid, 1986).

Reactivity with π-Bonds

The reactivity of disilyne compounds toward π-bonds reveals the stereospecific addition and provides a new route to isolable 1,2-disilabenzene derivatives. This aspect of silicon chemistry opens up avenues for creating novel silicon-containing aromatic systems, potentially offering materials with unique properties for applications in electronics or as ligands in organometallic catalysis (Kinjo et al., 2007).

Ethene/Propene Copolymerization

The role of alumoxane in ethene/propene copolymerization, explored using metallocene-based catalytic systems, can provide insights into polymerization mechanisms that might be influenced by the presence of similar functional groups as in the queried compound. Such research informs the synthesis of polymers with tailored properties for specific applications (Galimberti et al., 1999).

Vinylogous Anomeric Effect

Investigations into the conformational behavior of cyclohexanone oximes and their derivatives, including the influence of substituents and the resulting electronic effects, are crucial for understanding how modifications to molecular structures can impact chemical reactivity and stability. This knowledge is pertinent when designing compounds for specific reactivities or stability profiles (Denmark et al., 1990).

Synthesis of Polymeric Materials

Research on the synthesis and characterization of polymeric materials bearing specific moieties, such as poly(tetramethylsilarylenesiloxane) derivatives, offers insights into how the introduction of silicon-based groups affects the properties of polymers. These studies are fundamental in the development of materials with specific optical, electrical, or mechanical properties (Hanamura et al., 2014).

Safety and Hazards

According to the Safety Data Sheet, 2-Butanone, O,O’-(ethenylmethylsilylene)dioxime, (2E,2’Z)- is a combustible liquid and is harmful if swallowed . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance. It should be kept away from heat, open flames, and sparks .

Mechanism of Action

Target of Action

Vinylmethylbis(methylethylketoximino)silane is primarily used as a chemical intermediate . It is widely used in the chemical industry, mainly as an additive for special coatings, adhesives, and sealants . The primary targets of this compound are therefore the substances it is mixed with or applied to, such as various surfaces requiring coating or sealing .

Mode of Action

The mode of action of vinylmethylbis(methylethylketoximino)silane involves its interaction with other substances in the creation of special coatings, adhesives, and sealants . It can participate in polymerization reactions to prepare gas permeation films and coatings . The exact nature of these interactions and the resulting changes would depend on the specific substances it is combined with and the conditions under which the reactions take place.

Biochemical Pathways

As an organosilane compound , vinylmethylbis(methylethylketoximino)silane is involved in various chemical reactions, particularly polymerization . The affected pathways and their downstream effects would be specific to the particular application and the substances it is combined with.

Result of Action

The result of the action of vinylmethylbis(methylethylketoximino)silane is the creation of special coatings, adhesives, and sealants . These products have various applications in the chemical industry. The molecular and cellular effects of this compound’s action would be specific to the substances it is combined with and the conditions of the reaction.

Action Environment

The action, efficacy, and stability of vinylmethylbis(methylethylketoximino)silane can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of other substances, and the specific conditions of the application. For instance, safety data indicates that this compound should be kept away from heat, open flames, and sparks .

Biochemical Analysis

Biochemical Properties

Vinylmethylbis(methylethylketoximino)silane plays a significant role in biochemical reactions, particularly in the formation of oximes. It interacts with various enzymes and proteins, facilitating the formation of oxime derivatives. These interactions are crucial for analytical applications in chemistry, such as high-resolution gas chromatography experiments. The compound’s ability to form stable oxime derivatives makes it valuable in biochemical analysis and research.

Cellular Effects

Vinylmethylbis(methylethylketoximino)silane influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modulating enzyme activity and altering gene expression patterns. These changes can impact cellular metabolism, leading to variations in metabolic flux and metabolite levels. The compound’s effects on cell signaling pathways are particularly noteworthy, as they can influence cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of vinylmethylbis(methylethylketoximino)silane involves its binding interactions with biomolecules. The compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. Its ability to form stable oxime derivatives allows it to interact with various biomolecules, influencing their activity and function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of vinylmethylbis(methylethylketoximino)silane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo are necessary to understand the compound’s temporal effects fully.

Dosage Effects in Animal Models

The effects of vinylmethylbis(methylethylketoximino)silane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including enzyme inhibition and alterations in gene expression . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

Vinylmethylbis(methylethylketoximino)silane is involved in several metabolic pathways, interacting with specific enzymes and cofactors. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in oxime formation is particularly significant, as it can impact various biochemical processes and pathways.

Transport and Distribution

Within cells and tissues, vinylmethylbis(methylethylketoximino)silane is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and industrial applications.

Subcellular Localization

Vinylmethylbis(methylethylketoximino)silane’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function

properties

IUPAC Name |

N-[(butan-2-ylideneamino)oxy-ethenyl-methylsilyl]oxybutan-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2Si/c1-7-10(4)12-14-16(6,9-3)15-13-11(5)8-2/h9H,3,7-8H2,1-2,4-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTJPBFJJAVFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO[Si](C)(C=C)ON=C(C)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72721-10-9 | |

| Record name | Methylvinyldi(methylethylketoxime)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72721-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

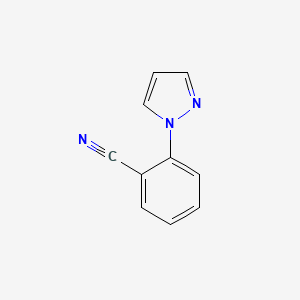

![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)